

Thermochemical properties of N,N-Di-(beta-carboethoxyethyl)methylamine

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Compound of Interest

Compound Name:	<i>N,N-Di-(beta-carboethoxyethyl)methylamine</i>
Cat. No.:	B1582114

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An In-depth Technical Guide to the Thermochemical Properties of **N,N-Di-(beta-carboethoxyethyl)methylamine**

Foreword: Charting the Unknowns in Amine Thermochemistry

To the researchers, scientists, and drug development professionals who navigate the complex landscape of chemical synthesis and process safety, this guide serves as both a map and a compass. The subject of our focus, **N,N-Di-(beta-carboethoxyethyl)methylamine**, is a tertiary amine ester with a molecular structure suggesting its potential utility as a synthetic intermediate. However, a thorough review of the existing scientific literature reveals a critical knowledge gap: a lack of experimentally determined thermochemical data.[\[1\]](#)

Properties such as enthalpy of formation, heat of combustion, and heat capacity are not mere academic data points; they are the bedrock of safe, scalable, and efficient chemical processes. They govern reaction energetics, define safety limits, and inform computational models for reaction design and hazard analysis.

This document, therefore, deviates from a simple presentation of known values. Instead, it provides a comprehensive framework for the systematic determination of these crucial properties. We will blend theoretical estimation with rigorous experimental protocols, offering a self-validating approach to characterizing compounds for which no established data exists. This

is a guide not just to the properties of one molecule, but to the process of scientific discovery itself.

Molecular Identity and Predicted Physicochemical Properties

N,N-Di-(beta-carboethoxyethyl)methylamine is identified by the CAS number 6315-60-2.[\[2\]](#) Its structure consists of a central methylamine nitrogen atom bonded to two beta-carboethoxyethyl chains. Understanding its basic molecular and physical properties is the first step in any thermochemical investigation. While experimental thermochemical data is sparse, computational models provide valuable initial estimates.

Property	Value / Prediction	Source
Molecular Formula	C ₁₁ H ₂₁ NO ₄	[1] [2]
Molecular Weight	231.29 g/mol	[2]
Canonical SMILES	CCOC(=O)CCN(C)CCC(=O)O CC	[1]
InChIKey	OXZUPKSEIKZASL- UHFFFAOYSA-N	[1]
Topological Polar Surface Area	55.8 Å ²	[2]
Predicted XLogP3-AA	0.6	[2]
Predicted pKa	7.91 ± 0.50	[2]

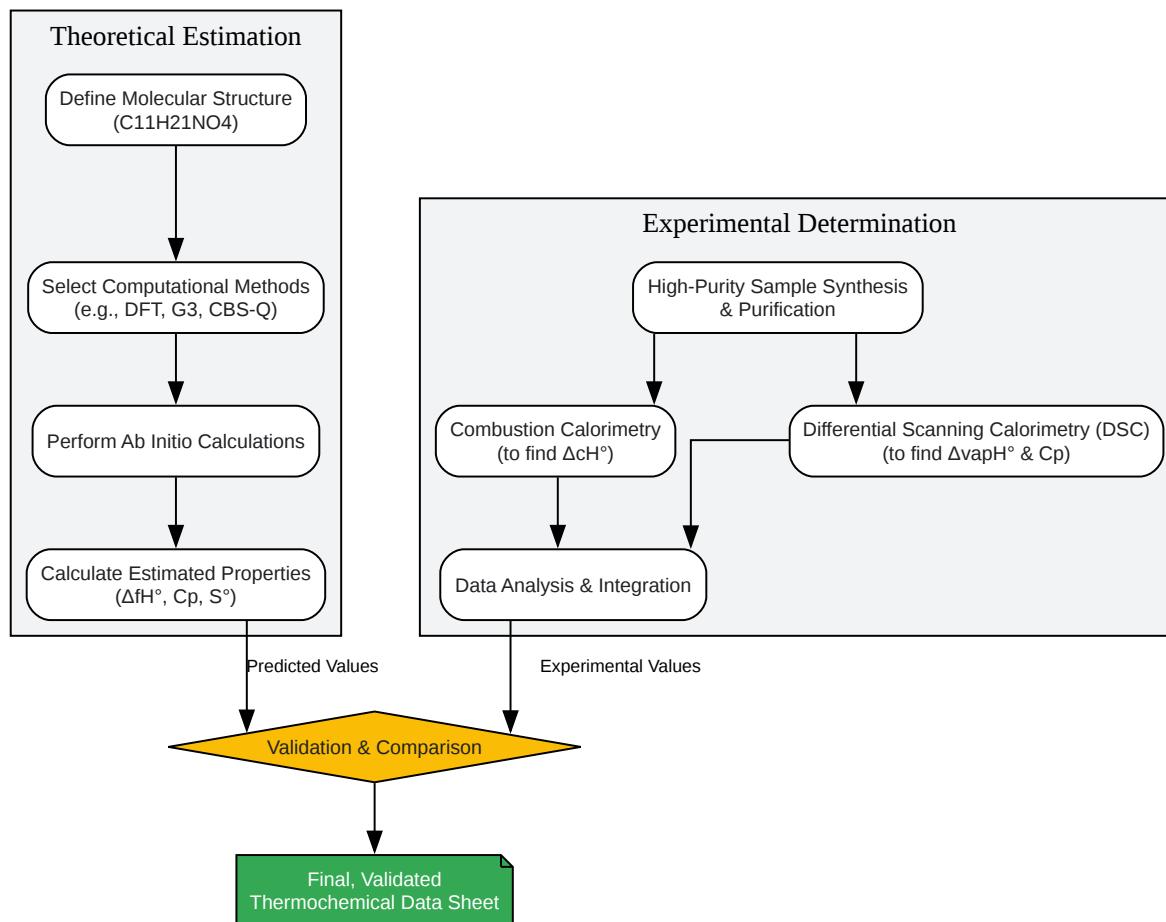
These predicted values serve as a preliminary guide but must be confirmed through experimental validation where necessary.

A Dual-Pronged Strategy: Theoretical Estimation and Experimental Validation

In the absence of literature data, our strategy is built on two pillars: initial estimation using computational chemistry and definitive determination through precise experimentation. This

dual approach is crucial; theoretical values provide a benchmark for experimental results, and experimental data, in turn, validates and refines the computational models.

The following diagram illustrates this integrated workflow.



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Caption: Integrated workflow for thermochemical characterization.

Pillar 1: Theoretical Estimation of Thermochemical Properties

Before any resource-intensive experimental work, we turn to computational chemistry. Modern ab initio methods can provide reliable estimates for key thermochemical properties.

Causality Behind Method Selection: High-level composite methods like G3 (Gaussian-3) or CBS-Q (Complete Basis Set) are chosen because they are specifically designed to yield high-accuracy thermochemical data (typically within 1-2 kcal/mol) for moderately sized organic molecules.^[3] These methods systematically approximate the results of a very high-level calculation by applying a series of corrections, balancing computational cost with accuracy.^[3] Isodesmic reactions, where the number and type of chemical bonds are conserved between reactants and products, are employed to leverage cancellation of errors in the calculations, further improving the accuracy of the predicted enthalpy of formation.^[3]

Workflow for Theoretical Calculation:

- **Structure Optimization:** The 3D geometry of **N,N-Di-(beta-carboethoxyethyl)methylamine** is optimized using a robust method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).
- **Frequency Calculation:** Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true energy minimum and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
- **Single-Point Energy Calculation:** A high-accuracy single-point energy calculation is performed using a composite method (e.g., G3B3) on the optimized geometry.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation (Δ_fH°) is calculated using a set of isodesmic reactions where the thermochemical data for all other species are well-established.

Pillar 2: Rigorous Experimental Determination

Experimental measurement is the gold standard for thermochemical data. The following protocols are designed to be self-validating through calibration with known standards and meticulous procedure.

Standard Enthalpy of Combustion (ΔcH°)

The heat of combustion is the most critical experimental value, as it directly leads to the calculation of the enthalpy of formation.

Chosen Methodology: Oxygen Bomb Calorimetry This technique is the definitive method for measuring the heat of combustion of solid and liquid organic compounds.^[4] A pre-weighed sample is completely combusted in a sealed container (the "bomb") under a high pressure of pure oxygen. The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured with high precision.

Experimental Protocol: Isoperibol Bomb Calorimetry

- **Calorimeter Calibration:** a. Press a pellet of certified benzoic acid (a primary thermochemical standard) of approximately 1 g, weighed to ± 0.1 mg. b. Place the pellet in the crucible of the bomb. Attach a platinum fuse wire and a cotton thread to ignite the sample. c. Seal the bomb and charge it with ~ 30 atm of high-purity oxygen. d. Place the bomb in the calorimeter bucket containing a known mass of purified water. e. Run the combustion sequence, recording the temperature of the water bath before, during, and after combustion until thermal equilibrium is reached. f. Calculate the energy equivalent of the calorimeter (ε_{cal}) using the known specific energy of combustion of benzoic acid and the corrected temperature rise. Repeat at least five times to ensure reproducibility.
- **Sample Measurement:** a. Place a precisely weighed sample (~ 0.8 g) of **N,N-Di-(beta-carboethoxyethyl)methylamine** into the crucible. As it is a liquid, a gelatin capsule or similar container may be used, with its combustion energy being subtracted later. b. Repeat steps 1b through 1e with the sample. c. After combustion, vent the bomb and collect the liquid contents. Analyze these contents by titration with a standard sodium carbonate solution to quantify the formation of nitric acid from the nitrogen in the sample.
- **Data Correction and Calculation:** a. The gross heat of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. b. Corrections are applied for the heat of formation of nitric acid and the heat of combustion of the fuse wire and cotton thread. c. The result is converted to the standard enthalpy of combustion (ΔcH°) under standard state conditions (298.15 K and 1 bar).

Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)

To relate the liquid-phase enthalpy of combustion to the gas-phase enthalpy of formation (often used in computational models), the enthalpy of vaporization is required.

Chosen Methodology: Differential Scanning Calorimetry (DSC) DSC is a rapid and reliable technique for measuring thermal transitions.^[5] For vaporization, it can be used to measure the heat absorbed by the sample as it evaporates at a constant temperature.

Experimental Protocol: DSC for Enthalpy of Vaporization

- **Instrument Setup:** Calibrate the DSC for temperature and enthalpy using high-purity standards like indium and zinc.
- **Sample Preparation:** Place a small, precisely weighed amount of the sample (1-5 mg) into a hermetically sealed aluminum pan.^[4] Crimp the lid, but pierce it with a pinhole to allow for controlled vaporization.
- **Measurement:** a. Place the sample pan and an empty reference pan into the DSC cell. b. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. c. An endothermic peak will be observed corresponding to the vaporization of the liquid.
- **Analysis:** Integrate the area of the endotherm peak to determine the total heat absorbed. The enthalpy of vaporization (in J/g) is this value divided by the initial sample mass.

Heat Capacity (C_p)

Heat capacity data is vital for adjusting thermochemical values to different temperatures and for process safety calculations.

Chosen Methodology: Modulated Differential Scanning Calorimetry (MDSC) MDSC improves upon standard DSC by superimposing a sinusoidal temperature modulation on the linear heating ramp. This allows for the separation of the total heat flow into its reversing (heat capacity-related) and non-reversing components, providing a more accurate measurement of C_p.

Experimental Protocol: MDSC for Heat Capacity

- Calibration: Perform standard temperature and enthalpy calibrations. Additionally, perform a heat capacity calibration using a known standard, such as sapphire.
- Baseline Run: Run the desired temperature program (e.g., 25 °C to 150 °C at 2 °C/min with a modulation of ± 0.5 °C every 60 seconds) with both the sample and reference pans empty to obtain a baseline.
- Standard Run: Place a sapphire standard in the sample pan and repeat the temperature program.
- Sample Run: Replace the sapphire with a precisely weighed sample of **N,N-Di-(beta-carboethoxyethyl)methylamine** and repeat the temperature program for the third time.
- Calculation: The instrument software uses the data from these three runs (baseline, standard, and sample) to calculate the specific heat capacity (Cp) of the sample as a function of temperature.[6]

Data Synthesis: Calculating the Enthalpy of Formation

With the standard enthalpy of combustion (ΔcH°) determined, we can now calculate the standard enthalpy of formation (ΔfH°) using Hess's Law. This fundamental principle states that the total enthalpy change for a reaction is independent of the pathway taken.

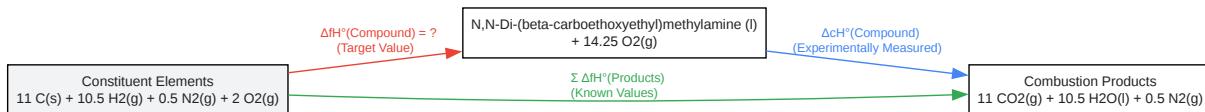
The combustion reaction for our compound is: $C_{11}H_{21}NO_4(l) + 14.25 O_2(g) \rightarrow 11 CO_2(g) + 10.5 H_2O(l) + 0.5 N_2(g)$

The standard enthalpy of formation of the compound can be calculated using the following equation:

$$\Delta fH^\circ(C_{11}H_{21}NO_4) = [11 \times \Delta fH^\circ(CO_2) + 10.5 \times \Delta fH^\circ(H_2O)] - \Delta cH^\circ(C_{11}H_{21}NO_4)$$

The standard enthalpies of formation for $CO_2(g)$ and $H_2O(l)$ are well-established, high-precision values.

The following diagram illustrates this application of Hess's Law.

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Caption: Application of Hess's Law to find Enthalpy of Formation.

Final Data Consolidation and Validation

The final step is to consolidate all experimentally determined data and compare it against the initial theoretical estimates.

Thermochemical Property	Theoretical Estimate	Experimental Value	Units
Std. Enthalpy of Combustion (ΔcH°)	Calculated	From Bomb Calorimetry	kJ/mol
Std. Enthalpy of Formation (ΔfH°)	From Ab Initio	Calculated via Hess's Law	kJ/mol
Std. Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	Estimated	From DSC	kJ/mol
Liquid Heat Capacity (C_p)	Estimated	From MDSC	J/(mol·K)

A strong agreement (within ~5-10 kJ/mol for enthalpies) between the theoretical and experimental values provides high confidence in the final data. Discrepancies would prompt a review of both the experimental procedures and the computational models chosen. This cross-validation is the hallmark of a trustworthy and robust thermochemical characterization.

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